Product packaging for Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether(Cat. No.:)

Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether

Cat. No.: B12837909
M. Wt: 274.4 g/mol
InChI Key: MUHWDJJXNGITQZ-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Ether Architectures in Organic Chemistry

The synthesis of biphenyl ethers can be achieved through several established methods. The Williamson ether synthesis is a classic and versatile approach, involving the reaction of a phenoxide with a suitable aryl halide. Another prominent method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. These synthetic strategies provide chemists with the tools to construct a wide array of substituted biphenyl ether scaffolds.

Significance of the Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether Scaffold in Synthetic and Material Sciences

The specific compound, Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether, with the CAS number 893737-28-5, combines the biphenyl ether core with a benzyl protecting group and a methyl substituent on the second phenyl ring. guidechem.com While detailed research on this particular molecule is not extensively available in public literature, its structural components suggest potential applications in several areas.

The biphenyl moiety is a well-known structural element in liquid crystals, polymers, and as a core component in ligands for catalysis. The addition of a methyl group can influence the electronic properties and solubility of the molecule. The benzyl ether group is a common protecting group for alcohols in multi-step organic synthesis due to its relative stability and the ease of its removal under specific reaction conditions. beilstein-journals.org

Given these features, the this compound scaffold could serve as a valuable intermediate in the synthesis of more complex molecules. For instance, the biphenyl ether core could be further functionalized to create novel ligands for transition metal catalysis or to build larger, well-defined molecular architectures for materials science applications. The presence of the benzyl group allows for the selective unmasking of a hydroxyl group at a later synthetic stage, enabling the introduction of further functionality.

Overview of Current Academic Research Trajectories for this compound

A comprehensive search of current academic literature and patent databases reveals a limited number of studies specifically focused on this compound. Its existence is confirmed through chemical supplier databases, which list its CAS number as 893737-28-5. guidechem.com

The lack of extensive research on this specific compound suggests that it may be a relatively new or niche molecule. It is plausible that it is being used as a building block or intermediate in proprietary industrial research that is not publicly disclosed. Future research trajectories could involve the exploration of its synthesis through various catalytic cross-coupling reactions and the investigation of its physical and chemical properties. Furthermore, its potential as a precursor for novel functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs), could be a fruitful area of investigation. The development of efficient synthetic routes to this compound would be a crucial first step to enable such studies.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Biphenyl92-52-4C₁₂H₁₀154.21255
Diphenyl ether101-84-8C₁₂H₁₀O170.21259
Benzyl methyl ether538-86-3C₈H₁₀O122.16171-172
4-Methylbiphenyl (B165694)644-08-6C₁₃H₁₂168.24263-265

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O B12837909 Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methyl-4-(2-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C20H18O/c1-16-11-13-18(14-12-16)19-9-5-6-10-20(19)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

MUHWDJJXNGITQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Retrosynthetic Analysis and Strategic Disconnections for Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. princeton.edu For a molecule like Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether, the primary disconnections focus on the ether linkage and the biaryl C-C bond, suggesting several synthetic pathways.

The most logical and common disconnection is across the ether C-O bond. This leads to two primary retrosynthetic routes:

Route A: Disconnecting the benzyl C-O bond suggests a nucleophilic substitution or coupling reaction between a benzyl electrophile, such as benzyl bromide, and the corresponding phenol (B47542), 4'-methyl[1,1'-biphenyl]-2-ol. This approach is fundamental to the Williamson ether synthesis.

Route B: Alternatively, disconnecting the aryl C-O bond points towards a cross-coupling strategy. This involves reacting an activated aryl species, like 2-bromo-4'-methyl[1,1'-biphenyl], with benzyl alcohol. This route is central to modern transition-metal-catalyzed etherification methods.

A secondary, yet crucial, disconnection involves breaking the C-C bond of the biphenyl (B1667301) core. This is necessary to plan the synthesis of the biphenyl precursors themselves, such as 4'-methyl[1,1'-biphenyl]-2-ol or 2-bromo-4'-methyl[1,1'-biphenyl]. This disconnection typically points towards a Suzuki, Negishi, or similar cross-coupling reaction between two appropriately functionalized benzene (B151609) rings (e.g., a halobenzene and an organoboron or organozinc compound). nobelprize.orgorganic-chemistry.org

Classical Etherification Approaches in this compound Synthesis

Traditional methods for ether synthesis remain relevant, particularly for specific structural motifs. The Williamson and Ullmann reactions are cornerstone examples of these classical approaches.

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a widely used and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgbyjus.com For the synthesis of this compound, this method is highly suitable.

The reaction proceeds by deprotonating the phenol precursor, 4'-methyl[1,1'-biphenyl]-2-ol, with a strong base like sodium hydride (NaH) to form the highly nucleophilic sodium 4'-methyl[1,1'-biphenyl]-2-oxide. This phenoxide then attacks an electrophilic benzyl source, typically benzyl chloride or benzyl bromide, in a classic SN2 fashion. youtube.comyoutube.com

Key Features of the Williamson Synthesis for this Target:

Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org

Reactants: The use of a primary alkyl halide like benzyl bromide is ideal as it minimizes the risk of competing elimination (E2) reactions. youtube.com The phenoxide can be generated from a primary, secondary, or tertiary alcohol, making the biphenyl phenol a suitable precursor. masterorganicchemistry.com

Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), at temperatures ranging from 50-100 °C. byjus.com

Table 1: Illustrative Williamson Ether Synthesis Protocol

Parameter Condition Purpose
Nucleophile Precursor 4'-methyl[1,1'-biphenyl]-2-ol Source of the phenoxide
Base Sodium Hydride (NaH) Deprotonates the phenol to form the alkoxide
Electrophile Benzyl Bromide Primary halide, excellent for SN2 reaction
Solvent N,N-Dimethylformamide (DMF) Aprotic solvent to facilitate SN2 reaction
Temperature 50-100 °C Provides energy to overcome the activation barrier

Ullmann-Type Coupling Reactions for Aryl Ether Formation

The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol, typically under harsh conditions. nih.govorganic-chemistry.org Modern modifications have led to milder, catalytic versions known as Ullmann-type reactions, which are powerful tools for forming the C(aryl)-O bond required for this compound via Route B. organic-chemistry.orgunito.it

In this approach, 2-bromo- or 2-iodo-4'-methyl[1,1'-biphenyl] would be coupled with benzyl alcohol in the presence of a copper catalyst.

Evolution of Ullmann Conditions:

Classical Conditions: Required stoichiometric amounts of copper powder and very high temperatures (often exceeding 200 °C), limiting functional group tolerance. nih.govorganic-chemistry.org

Modern Catalytic Systems: Employ catalytic amounts of a copper(I) salt (e.g., CuI) with the addition of a ligand. nih.gov Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or various oxalamides can accelerate the reaction and allow for significantly lower temperatures (80–140 °C). unito.itnih.govumich.edu A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the alcohol. nih.gov

Table 2: Representative Conditions for Ullmann-Type Etherification

Component Example Role
Aryl Halide 2-Iodo-4'-methyl[1,1'-biphenyl] Electrophilic coupling partner
Alcohol Benzyl alcohol Nucleophilic coupling partner
Copper Source Copper(I) Iodide (CuI) Catalyst
Ligand N,N-Dimethylglycine Accelerates the catalytic cycle
Base Cesium Carbonate (Cs₂CO₃) Deprotonates the alcohol
Solvent Toluene (B28343) or DMF Reaction medium
Temperature 110-140 °C Reaction temperature

Catalytic C-O Cross-Coupling Strategies for this compound

Transition-metal catalysis has revolutionized the formation of C-O bonds, offering mild conditions and broad substrate scope. Palladium and copper are the preeminent metals for these transformations.

Palladium-Catalyzed C-O Bond Formations

The Buchwald-Hartwig amination reaction has been successfully adapted for ether synthesis, providing a highly efficient palladium-catalyzed method for coupling aryl halides with alcohols. nih.gov This strategy is ideal for synthesizing this compound from 2-bromo-4'-methyl[1,1'-biphenyl] and benzyl alcohol.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alcohol coordination, deprotonation, and finally, reductive elimination to form the ether product and regenerate the Pd(0) catalyst. nih.gov

Key Components for Successful Coupling:

Palladium Source: Precatalysts like [(cinnamyl)PdCl]₂ or Pd₂(dba)₃ are commonly used. nih.gov

Ligand: The choice of ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands, such as t-BuXPhos or BrettPhos, have proven highly effective, promoting the difficult reductive elimination step and allowing for milder reaction conditions. nih.govnih.govacs.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) is essential. nih.govacs.org

Table 3: Typical Palladium-Catalyzed C-O Coupling System

Component Example Function
Aryl Halide 2-Bromo-4'-methyl[1,1'-biphenyl] Electrophile
Alcohol Benzyl alcohol Nucleophile
Pd Precatalyst [(cinnamyl)PdCl]₂ Source of active Pd(0) catalyst
Ligand t-BuXPhos Stabilizes Pd and facilitates key reaction steps
Base Potassium Phosphate (K₃PO₄) Activates the alcohol nucleophile
Solvent Toluene / DME Reaction medium
Temperature 80-100 °C Typical reaction temperature

Copper-Mediated Etherification Methods

Beyond the classical Ullmann reaction, modern copper-catalyzed systems offer practical and robust alternatives for C-O bond formation, often at room temperature. nih.gov These methods can be applied to the synthesis of this compound.

Recent advancements have identified new ligand classes that significantly enhance the reactivity of copper catalysts. For instance, N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to promote the etherification of aryl bromides with various alcohols under exceptionally mild conditions. nih.gov Another prominent method is the Chan-Evans-Lam coupling, which typically uses arylboronic acids as the aryl source to couple with alcohols. acs.orgnih.gov

Features of Modern Copper-Catalyzed Methods:

Mild Conditions: Many recently developed protocols operate at or near room temperature, increasing functional group compatibility. nih.gov

Ligand Development: The use of specialized ligands, such as those based on oxalohydrazide or diamine scaffolds, has been crucial for achieving high turnovers and yields. nih.govresearchgate.net

Versatility: These methods are applicable to a wide range of aryl halides and alcohols, including heteroaromatic systems. nih.gov

Table 4: Example of a Modern Copper-Catalyzed Etherification System

Component Example Role
Aryl Halide 2-Bromo-4'-methyl[1,1'-biphenyl] Electrophilic partner
Alcohol Benzyl alcohol Nucleophilic partner
Copper Source Copper(I) Iodide (CuI) Catalyst
Ligand N¹,N²-Bis(2,6-diisopropylphenyl)benzene-1,2-diamine Enhances catalyst activity and stability
Base Sodium tert-butoxide (NaOtBu) Deprotonates the alcohol
Solvent DMSO Reaction medium
Temperature 24-40 °C Mild reaction temperature

Ruthenium- and Rhodium-Catalyzed Approaches

Transition-metal catalysis offers powerful tools for the construction of C-O bonds in diaryl ethers, often under milder conditions than traditional Ullmann condensations. rsc.org Ruthenium and rhodium catalysts, in particular, have emerged as effective mediators for such transformations.

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts have shown promise in the cross-coupling of aryl methyl ethers with organoboranes through the selective cleavage of the C-O bond. rsc.org For the synthesis of the core structure of this compound, a hypothetical ruthenium-catalyzed cross-coupling could involve the reaction of 2-methoxy-4'-methylbiphenyl with a suitable arylboronic acid. The use of a directing group, such as an imine, can facilitate the activation of the C-OMe bond, leading to the desired biaryl linkage. rsc.org While specific applications to the target molecule are not documented, the general methodology provides a viable synthetic route. For instance, Ru(0) catalysts like Ru₃(CO)₁₂ have been effective in these types of C-O bond functionalizations. rsc.org

Additionally, ruthenium-catalyzed reactions of diazoquinones with arylamines have been developed for C-N bond formation, and analogous C-O bond-forming reactions with phenols are an area of active research. researchgate.netrsc.org These methods proceed under mild and neutral conditions, offering a potential pathway to diaryl ether scaffolds. researchgate.netrsc.org

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have been successfully employed in the C(sp²)–O cross-coupling of diazo quinones with phenols to construct diaryl ethers. acs.org This approach is noted for its mild, neutral reaction conditions and tolerance of a wide array of functional groups. acs.org A potential strategy for the biphenyl core of the target molecule could involve a rhodium-catalyzed reaction between a suitably substituted diazo compound and a phenolic precursor.

Another rhodium-catalyzed approach involves the cyclization of diynes with nitrones, where the nitrone acts as a directing group for C-H activation. nih.gov While this specific reaction builds bridged heterocycles, the underlying principles of rhodium-catalyzed C-H activation and subsequent bond formation could be adapted for intermolecular diaryl ether synthesis.

Table 1: Representative Examples of Ruthenium- and Rhodium-Catalyzed C-O Bond Formation

Catalyst/PrecursorSubstrate 1Substrate 2ProductYield (%)Reference
[Ru(PPh₃)₃Cl₂]DiazoquinoneArylamineDiaryl-amine43-97 bohrium.com
Ru₃(CO)₁₂N-imine of 2,6-dimethoxy-benzaldehydeNeopentyl phenyl boronateBiaryl aldehydeNot specified rsc.org
Dirhodium catalystDiazo quinonePhenolDiaryl etherModerate to High acs.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. This involves the selective reaction of one functional group in the presence of others and controlling the position of the new bond.

The final step in the synthesis of the target molecule would likely be the O-benzylation of the precursor, 4'-methyl-[1,1'-biphenyl]-2-ol. The hydroxyl group of this precursor is a nucleophile that can react with a benzylating agent. A classic method for this transformation is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide). organic-chemistry.org

The regioselectivity of this reaction is generally high for the hydroxyl group. However, chemoselectivity can be a challenge if other nucleophilic sites are present in the molecule. The choice of base and reaction conditions is crucial. For instance, using a mild base like silver(I) oxide (Ag₂O) can allow for more selective protection of one hydroxyl group over others in a diol. organic-chemistry.org For substrates sensitive to basic conditions, benzylation can be achieved under acidic conditions using benzyl trichloroacetimidate. organic-chemistry.org A neutral method employing 2-benzyloxy-1-methylpyridinium triflate has also been developed, which can be advantageous for complex substrates. beilstein-journals.org

Palladium-catalyzed C-H bond functionalization of phenols with 1,3-dienes has demonstrated high regioselectivity for the ortho-position, which could be a strategy to build complexity on the phenolic ring before benzylation. nih.govacs.org

Table 2: Examples of Reagents for O-Benzylation of Alcohols/Phenols

ReagentConditionsSelectivity/FeaturesReference
Benzyl bromide/NaHBasicGeneral, convenient organic-chemistry.org
Benzyl bromide/Ag₂OMildly basicSelective for more accessible hydroxyl groups organic-chemistry.org
Benzyl trichloroacetimidateAcidic (e.g., TfOH)For base-sensitive substrates organic-chemistry.org
2-Benzyloxy-1-methylpyridinium triflateNeutralMild, for complex substrates beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. su.se For the synthesis of diaryl ethers, this includes the use of safer solvents, renewable starting materials, and catalytic methods that improve atom economy.

The use of environmentally benign solvents like water or conducting reactions in the absence of a solvent are key tenets of green chemistry. For diaryl ether synthesis, copper-catalyzed C-O coupling reactions of phenols with aryl halides have been successfully performed in water, which is a significant improvement over traditional high-boiling polar aprotic solvents like DMF. nih.gov

Supercritical carbon dioxide (scCO₂) has also been explored as a green solvent for the synthesis of diaryl ethers. rsc.orgnih.gov It is non-toxic, non-flammable, and easily removed from the reaction mixture. Both batch and continuous flow processes have been developed for SₙAr-based diaryl ether synthesis in scCO₂. rsc.orgnih.gov

Biocatalysis:

Biocatalysis utilizes enzymes or whole organisms to catalyze chemical reactions, often with high selectivity and under mild, aqueous conditions. While the direct biocatalytic synthesis of the target diaryl ether is not established, enzymes have been used in related transformations. For example, vanillyl alcohol oxidase-type biocatalysts have been engineered for the cleavage of para-hydroxy benzyl ethers. acs.org Inversely, enzymatic pathways could potentially be developed for the formation of such ether linkages. Lipases are another class of enzymes that have been investigated for their ability to catalyze the formation and cleavage of silyl (B83357) ethers, demonstrating the potential for biocatalysis in protecting group chemistry. acs.org The synthesis of benzyl glycidyl (B131873) ether has been achieved, and its subsequent kinetic resolution using Bacillus alcalophilus cells highlights the potential for biocatalysis in producing enantiomerically enriched building blocks. chemicalbook.com

Organocatalysis:

Organocatalysis involves the use of small organic molecules to accelerate reactions, avoiding the use of potentially toxic and expensive metal catalysts. su.se While organocatalytic methods for diaryl ether synthesis are less common than metal-catalyzed ones, there has been progress in related areas. For instance, organocatalysts have been developed for the enantioselective cycloetherification of hydroxy-α,β-unsaturated ketones, demonstrating their utility in forming C-O bonds. Cooperative cation-binding catalysts have been shown to be effective in these transformations. researchgate.net The development of organocatalytic methods for intermolecular etherification, including the synthesis of diaryl ethers, is an active area of research that could lead to more sustainable synthetic routes. researchgate.net

Flow Chemistry and Continuous Processing Techniques for this compound

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. thieme-connect.com

The synthesis of diaryl ethers has been successfully adapted to continuous flow systems. For example, a fixed-bed continuous flow process has been developed for a fluoride-mediated SₙAr reaction in supercritical carbon dioxide to produce diaryl ethers with high conversions. rsc.orgnih.gov The use of a polymer-supported reagent facilitates product purification and catalyst recycling. rsc.orgnih.gov

Continuous flow reactors have also been employed for O- and S-alkylation reactions under phase-transfer catalysis conditions. thieme-connect.com The intense mixing in microreactors can significantly improve reaction rates and efficiency compared to batch processes. This could be particularly beneficial for the benzylation step in the synthesis of the target molecule. Furthermore, the synthesis of benzyne (B1209423) intermediates and their subsequent use in the continuous flow synthesis of functionalized biaryl compounds has been demonstrated, which could be a potential route to the biphenyl core. rsc.org The hydroxylation of benzene to phenol has also been achieved in a continuous flow photocatalytic reactor, showcasing the potential of this technology for producing key phenolic intermediates. acs.org

Spectroscopic and Advanced Structural Elucidation of Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution and the solid state. For Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal.

High-resolution NMR provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H and ¹³C NMR (1D): The ¹H NMR spectrum provides the initial overview of the proton environments. The benzylic protons (O-CH₂) are expected to appear as a characteristic singlet around δ 5.1-5.2 ppm. The aromatic region (δ 7.0-7.8 ppm) would be complex, containing signals from the 12 protons of the three phenyl rings. The methyl protons on the tolyl group would present as a sharp singlet at approximately δ 2.4 ppm. The ¹³C NMR spectrum complements this by showing signals for all 20 carbon atoms, including the benzylic carbon around δ 70-71 ppm, the methyl carbon near δ 21 ppm, and a cluster of aromatic carbon signals between δ 110-160 ppm. The carbon atom C2, directly attached to the ether oxygen, is expected to be the most downfield among the biphenyl (B1667301) carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity within individual spin systems. sdsu.edu It would be instrumental in tracing the adjacencies of protons on each of the three aromatic rings, helping to differentiate the signals from the benzyl ring, the 2-substituted phenyl ring, and the 4-methylphenyl (tolyl) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is a critical step in assigning the carbon skeleton by linking the already identified proton signals to their corresponding carbons. For instance, the methyl proton singlet would correlate to the methyl carbon signal, and each aromatic proton signal would correlate to a specific aromatic CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is arguably the most crucial for assembling the complete molecular structure, as it shows correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure of Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether would include:

A correlation from the benzylic protons (O-CH₂) to the C2 carbon of the biphenyl system and the C1' carbon of the benzyl group's phenyl ring, unequivocally establishing the ether linkage.

Correlations between protons on one ring of the biphenyl unit and carbons on the other, confirming the C1-C1' biphenyl bond.

A correlation from the methyl protons to the C4' carbon of the tolyl ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining the preferred conformation of the molecule, such as the dihedral (torsion) angle between the two rings of the biphenyl system and the spatial orientation of the benzyl group relative to the biphenyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Benzylic CH₂ ~5.15 (s, 2H) ~70.5 C2 (biphenyl), C1'' (benzyl ring)
Methyl CH₃ ~2.40 (s, 3H) ~21.2 C4', C3'/C5'
Biphenyl H3 ~7.2-7.4 ~122.0 C1, C2, C4, C5
Biphenyl H4 ~7.4-7.6 ~129.0 C2, C3, C5, C6
Biphenyl H5 ~7.3-7.5 ~128.0 C1, C3, C4, C6
Biphenyl H6 ~7.7-7.8 ~131.0 C1, C2, C4, C5
Biphenyl H2'/H6' ~7.4-7.5 ~127.0 C1', C4', C3'/C5'
Biphenyl H3'/H5' ~7.2-7.3 ~129.5 C1', C4', C2'/C6'
Benzyl Ring H ~7.3-7.5 ~127-129 Benzylic CH₂
Biphenyl C1 - ~138.0 Biphenyl Protons
Biphenyl C2 - ~156.0 Benzylic CH₂
Biphenyl C1' - ~137.5 Biphenyl Protons
Biphenyl C4' - ~138.5 Methyl Protons

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in their crystalline or amorphous solid forms. emory.edu In the solid state, molecules are fixed in position, and anisotropic interactions that are averaged out in solution become apparent, leading to very broad spectral lines. emory.edu

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome this broadening and enhance signal sensitivity, yielding high-resolution spectra from solid samples. emory.edu For this compound, ssNMR would be invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the ¹³C chemical shifts, which arise from variations in molecular conformation and intermolecular packing in the crystal lattice. researchgate.netresearchgate.net This makes ssNMR a critical tool for characterizing the solid forms of the compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. The molecular formula of this compound is C₂₀H₁₈O. HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimentally determined exact mass can then be compared to the calculated theoretical mass for the formula C₂₀H₁₈O. A close match provides unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed information about the molecule's structure by revealing its fragmentation pathways. core.ac.uk

For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak at m/z 274. The fragmentation would be dominated by cleavage of the bonds adjacent to the ether oxygen. Key expected fragmentation steps include:

Formation of the Benzyl Cation: The most characteristic fragmentation would be the cleavage of the benzyl C-O bond, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This fragment is often the base peak in the spectrum of benzyl ethers.

Formation of the Biphenylyl Oxonium Ion: Cleavage of the same bond can also result in the loss of a benzyl radical, leading to the formation of the 4'-methyl-[1,1'-biphenyl]-2-oxonium ion at m/z 183 .

Further Fragmentation: The fragment at m/z 183 could subsequently lose a methyl radical (CH₃) to yield a fragment at m/z 168, or lose carbon monoxide (CO) to produce a fragment at m/z 155.

Analyzing these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the presence of the benzyl ether and the 4'-methylbiphenyl units. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular conformation and symmetry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display several characteristic absorption bands that confirm its key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. nih.gov It would be particularly useful for observing the C=C stretching vibrations within the aromatic rings and the C-C bond stretching of the biphenyl linkage.

Table 2: Key Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Method Notes
Aromatic C-H Stretch 3100–3000 IR, Raman Signals from the three aromatic rings.
Aliphatic C-H Stretch 2950–2850 IR, Raman Signals from the benzylic CH₂ and methyl CH₃ groups.
Aromatic C=C Stretch 1610–1450 IR, Raman (strong) Multiple bands characteristic of the phenyl rings.
Asymmetric C-O-C Stretch 1275–1200 IR (strong) Characteristic of an aryl-alkyl ether.
Symmetric C-O-C Stretch 1050–1000 IR Characteristic of an aryl-alkyl ether.
Aromatic C-H Out-of-Plane Bending 900–690 IR (strong) Pattern is diagnostic of the ring substitution.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

No dedicated X-ray crystallography studies for this compound were found in the reviewed literature. However, crystallographic data for related structures provide insights into the expected molecular geometry of biphenyl derivatives. For instance, the crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one reveals a non-planar conformation of the biphenyl unit, with the two phenyl rings twisted at a significant dihedral angle. researchgate.net In this related molecule, the dihedral angle between the planes of the biphenyl rings is 38.02 (15)°. researchgate.net Similarly, other substituted biphenyl compounds, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, also exhibit a twisted biphenyl system with a dihedral angle of 38.14 (2)°. researchgate.net

In the absence of direct experimental data for this compound, a hypothetical crystal structure analysis would likely reveal key parameters such as bond lengths, bond angles, and torsion angles, which would define its three-dimensional arrangement. A data table for such a hypothetical analysis is presented below to illustrate the type of information that would be obtained from an X-ray diffraction experiment.

Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available
Z 4

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis (if applicable)

The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. The structure of this compound does not possess a stereocenter in the classical sense. However, atropisomerism can occur in substituted biphenyls if the rotation around the single bond connecting the two phenyl rings is sufficiently hindered, leading to stable, non-superimposable enantiomers. The presence of substituents at the ortho positions of the biphenyl system, such as the benzyl ether group at the 2-position, could potentially restrict this rotation.

A thorough search did not yield any studies on the chiroptical properties of this specific compound. Therefore, it is not possible to confirm whether it exhibits chirality due to atropisomerism or if any chiroptical spectroscopic analyses have been performed. If the compound were found to be chiral, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for its stereochemical characterization.

Electron Microscopy Techniques (e.g., TEM, SEM) for Nanostructure Analysis of Assemblies

There is no information available from the searched literature regarding the use of electron microscopy techniques, such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), to study the nanostructural assemblies of this compound. Such studies are typically conducted on materials that form well-defined nanoscale structures, such as polymers, nanoparticles, or self-assembled monolayers. Without evidence of such behavior for this compound, a discussion on its nanostructure analysis via electron microscopy would be purely speculative.

Mechanistic Studies and Reactivity Profiles of Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Ether Linkage Cleavage Mechanisms in Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether

The cleavage of the ether bond in Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether is a key reaction, influenced by the stability of the intermediates formed. Both hydrolytic and redox methods can achieve this transformation.

Acid- and Base-Catalyzed Hydrolysis Pathways

Acid-catalyzed hydrolysis of benzyl ethers is a well-established process. In the case of this compound, the reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond. Due to the high stability of the resulting benzyl carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring, the cleavage typically follows an S(_N)1 mechanism. nih.govlibretexts.org This pathway is generally favored over the formation of a primary carbocation. nih.gov The reaction yields 4'-methyl-[1,1'-biphenyl]-2-ol and benzyl alcohol, with the latter potentially being formed from the reaction of the benzyl carbocation with water. nih.gov The rate of this hydrolysis can be significantly influenced by the solvent system and the acidity of the medium. researchgate.netosti.gov

Conversely, the ether linkage in this compound is generally stable under basic conditions. organic-chemistry.org Base-catalyzed hydrolysis of ethers is typically disfavored due to the poor leaving group nature of the alkoxide. Cleavage under such conditions would require harsh reaction conditions or the presence of activating functional groups that are absent in this molecule.

Reductive and Oxidative Cleavage Reactions

Reductive cleavage provides a mild and efficient method for breaking the benzyl-ether bond. The most common method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.orgyoutube.com This reaction, termed hydrogenolysis, involves the cleavage of the C-O bond by hydrogen, resulting in the formation of 4'-methyl-[1,1'-biphenyl]-2-ol and toluene (B28343). youtube.com This method is highly selective for benzyl ethers and can often be performed without affecting other functional groups. youtube.com

Oxidative cleavage of the benzylic C-O bond can also be achieved using various reagents. For instance, oxidation with agents like ozone or certain oxoammonium salts can cleave the ether to yield 4'-methyl-[1,1'-biphenyl]-2-ol and benzaldehyde (B42025) or benzoic acid. organic-chemistry.org Fungal peroxygenases have also been shown to catalyze the H(_2)O(_2)-dependent cleavage of benzyl ethers, which proceeds via oxidation of the benzyl moiety to a hemiacetal that subsequently hydrolyzes. nih.gov

Table 1: Summary of Ether Linkage Cleavage Reactions

Reaction Type Reagents and Conditions Products Mechanism
Acid-Catalyzed Hydrolysis Strong acids (e.g., H₂SO₄, HBr) in aqueous media. nih.govorganic-chemistry.org 4'-Methyl-[1,1'-biphenyl]-2-ol and Benzyl alcohol. nih.gov S(_N)1-type mechanism involving a stable benzyl carbocation. nih.gov
Reductive Cleavage H₂ gas, Palladium on carbon (Pd/C). organic-chemistry.orgyoutube.com 4'-Methyl-[1,1'-biphenyl]-2-ol and Toluene. youtube.com Catalytic Hydrogenolysis. youtube.com

| Oxidative Cleavage | Ozone (O₃), Oxoammonium salts, Peroxygenases/H₂O₂. organic-chemistry.orgnih.gov | 4'-Methyl-[1,1'-biphenyl]-2-ol and Benzaldehyde/Benzoic Acid. organic-chemistry.orgnih.gov | Oxidation to a hemiacetal followed by hydrolysis. nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactions on the Biphenyl (B1667301) and Benzyl Moieties

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), though their reactivity and the orientation of substitution are governed by the existing substituents. libretexts.orgmasterorganicchemistry.com

The molecule contains three aromatic rings: the benzyl ring and the two rings of the biphenyl moiety.

Benzyl Ring: The -OCH₂- group attached to the biphenyl moiety is electron-withdrawing by induction, deactivating the benzyl ring towards EAS.

Biphenyl Moiety: This system is more complex.

Ring A (substituted with the benzyloxy group): The benzyloxy group (-OCH₂Ph) is a strong activating group and is ortho, para-directing due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

Ring B (substituted with the methyl group): The methyl group (-CH₃) is a weak activating group and is also ortho, para-directing through an inductive effect and hyperconjugation. The phenyl group attached to this ring is also considered an ortho, para-director.

Given these effects, electrophilic attack is most likely to occur on the biphenyl system rather than the benzyl ring. Within the biphenyl moiety, the ring bearing the strongly activating benzyloxy group is the most probable site for substitution. The electrophile will preferentially add to the positions ortho and para to the benzyloxy group. The para position is sterically more accessible. The second most likely site would be the ring with the methyl group, at positions ortho and para to the methyl group. youtube.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent Type Predicted Major Product(s) Rationale
Nitration (HNO₃, H₂SO₄) Substitution on the biphenyl ring, primarily para to the benzyloxy group. The benzyloxy group is a powerful activating ortho, para-director. scribd.com
Halogenation (Br₂, FeBr₃) Substitution on the biphenyl ring, primarily para to the benzyloxy group. The benzyloxy group directs the incoming electrophile. libretexts.org

| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | Substitution on the biphenyl ring, primarily para to the benzyloxy group. | The benzyloxy group activates the ring towards alkylation. masterorganicchemistry.com |

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2) at the Benzyl Position

The benzylic carbon in this compound is a prime site for nucleophilic substitution reactions. libretexts.org The pathway, whether S(_N)1 or S(_N)2, is dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

Being a primary benzylic ether, it is susceptible to S(_N)2 reactions with strong nucleophiles. The reaction involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the 4'-methyl-[1,1'-biphenyl]-2-oxide leaving group in a single, concerted step. youtube.com

Despite being a primary substrate, an S(_N)1 mechanism is also plausible under certain conditions, such as in the presence of a strong Lewis acid or in polar, protic solvents that can stabilize the formation of the resonance-stabilized benzyl carbocation. libretexts.orgkhanacademy.org In such cases, the reaction would proceed through a stepwise mechanism involving the formation of the carbocation intermediate followed by attack of the nucleophile.

Free Radical Processes and Their Intermediates Involving this compound

The benzylic position is particularly reactive towards free radical processes due to the stability of the resulting benzyl radical. libretexts.org The resonance stabilization of this radical intermediate significantly lowers the activation energy for its formation. pharmdguru.com

A common example of such a process is free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org In this reaction, a bromine radical abstracts a hydrogen atom from the benzylic carbon of this compound. This forms the resonance-stabilized benzyl radical, which then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, propagating the chain reaction. This reaction would selectively introduce a bromine atom at the benzylic CH₂ group.

Pericyclic Reactions and Rearrangements of the this compound Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org While there are no specific documented pericyclic reactions for this compound, its structure allows for some theoretical considerations.

The biphenyl system, under forcing conditions, could potentially act as a diene component in a [4+2] cycloaddition (Diels-Alder) reaction, although this is generally difficult with aromatic systems due to the high energy cost of disrupting the aromaticity. libretexts.org

Rearrangements involving the ether linkage are more plausible, although still require specific conditions. For instance, a organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement could theoretically be induced by treating the ether with a very strong base (like an organolithium reagent) to deprotonate the benzylic carbon. This would form a carbanion that could then rearrange. However, the acidity of the benzylic protons is low, making this a challenging transformation. A organic-chemistry.orgnih.gov-sigmatropic rearrangement is not possible for this molecule due to the lack of an adjacent allylic or propargylic system.

Investigation of Reaction Kinetics and Thermodynamics for Transformations of this compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanistic pathways of chemical transformations. For a molecule such as this compound, which possesses considerable structural complexity with multiple reactive sites, understanding these parameters is crucial for predicting its behavior under various conditions. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining analogous systems, particularly non-activated 2-arylphenyl benzyl ethers. acs.orgacs.org

Transformations of this compound are expected to be primarily governed by the reactivity of the benzylic ether linkage and the nature of the biphenyl backbone. Key transformations include ether cleavage, rearrangement reactions, and reactions involving the aromatic rings. The interplay between kinetic and thermodynamic control is a critical aspect, often dictated by reaction temperature and the nature of reagents. acs.orgacs.org

Detailed Research Findings:

Research on structurally similar 2-arylphenyl benzyl ethers has revealed a fascinating trifurcation of reaction pathways under different conditions, particularly upon treatment with organolithium reagents. acs.org These studies demonstrate a delicate balance between kinetically and thermodynamically favored products, which can be manipulated by adjusting reaction time and temperature. acs.org It is reasonable to extrapolate that this compound would exhibit similar reactivity trends.

The three major competing pathways are:

Dearomatizing Anionic Cyclization: This is often the kinetically favored pathway at low temperatures. It involves the intramolecular addition of the α-lithiobenzyl ether to the adjacent aryl ring, leading to a dearomatized benzochromene scaffold. acs.org

mdpi.comnih.gov-Wittig Rearrangement: This rearrangement is typically the thermodynamically controlled product, becoming dominant at higher temperatures. It involves the migration of the benzyl group to the ortho-position of the phenoxy ring, yielding a 2-hydroxybiaryl derivative. acs.orgacs.org

Benzyl Migration: A formal benzyl migration can also occur, representing another potential reaction pathway. acs.org

The competition between these pathways is dictated by the relative heights of the energy barriers for each reaction (kinetics) and the relative stability of the final products (thermodynamics). For instance, the dearomatization reaction is often faster at low temperatures, but if the reaction is allowed to proceed at higher temperatures, the system can overcome the higher activation barrier of the retro-cyclization and proceed to form the more stable mdpi.comnih.gov-Wittig rearrangement product. acs.org

The table below summarizes the expected influence of reaction conditions on the transformations of this compound, based on studies of analogous compounds.

Reaction Condition Expected Predominant Transformation Governing Factor Anticipated Product Type
Low Temperature (e.g., -78 °C to -30 °C), Short Reaction TimeDearomatizing Anionic CyclizationKinetic ControlFunctionalized dearomatized benzochromene scaffold
Higher Temperature (e.g., room temperature), Long Reaction Time mdpi.comnih.gov-Wittig RearrangementThermodynamic ControlSubstituted 2-hydroxy-[1,1'-biphenyl] derivative
Thermal PyrolysisEther Cleavage / RearrangementThermal EnergyPhenolic compounds and toluene derivatives organic-chemistry.org
Acid CatalysisHydrolysis of Ether BondAcid-catalyzed SN1 or SN24'-Methyl-[1,1'-biphenyl]-2-ol and benzyl alcohol scispace.comnih.gov

Thermodynamic Considerations:

The thermodynamic stability of the potential products is a key driver for the reaction outcome under equilibrium conditions. Computational studies on similar 2-biaryl benzyl ethers have provided insights into the Gibbs free energies of the various reaction pathways. acs.org

The following data table illustrates the calculated activation energies and thermodynamic stability for different reaction pathways of a generic 2-biaryl benzyl ether, which can be considered indicative for this compound.

Transformation Pathway Activation Energy (Gibbs Free Energy, kcal/mol) Product Stability (Relative Gibbs Free Energy, kcal/mol)
Dearomatizing CyclizationLower Barrier (e.g., < 20 kcal/mol)Kinetically favored intermediate
mdpi.comnih.gov-Wittig RearrangementHigher BarrierThermodynamically most stable product
Retro-CyclizationIntermediate BarrierLeads from kinetic to thermodynamic product

Note: The values presented are illustrative and based on computational studies of analogous systems. acs.orgacs.org Specific experimental values for this compound are not available.

In addition to these base-mediated rearrangements, thermal and acid-catalyzed reactions are also important. The thermal rearrangement of aryl benzyl ethers can lead to a mixture of ortho- and para-benzylated phenols. rsc.org Acid-catalyzed hydrolysis, on the other hand, would proceed via protonation of the ether oxygen, followed by nucleophilic attack to cleave the C-O bond, yielding 4'-methyl-[1,1'-biphenyl]-2-ol and a benzyl carbocation intermediate, which would then be trapped by a nucleophile. scispace.comnih.gov The stability of this benzylic carbocation is a significant factor in the kinetics of such a reaction. wikipedia.org

Theoretical and Computational Chemistry Studies on Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a compound like Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether, these methods can predict its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. For Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger, would be employed to determine its optimized geometry. aip.orgresearchgate.net

DFT calculations also provide insights into the electronic properties. The molecular electrostatic potential (MEP) map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p)) (Illustrative Data based on similar compounds)

PropertyPredicted ValueSignificance
Total Energy-963.45 HartreeThermodynamic stability reference
Dipole Moment2.15 DebyeIndicates molecular polarity
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability
LUMO Energy-0.8 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity and stability
Biphenyl (B1667301) Dihedral Angle~60-70°Key conformational parameter influenced by steric hindrance

Ab Initio Methods for High-Accuracy Predictions

For more precise energy and property predictions, ab initio methods, which are based on first principles without empirical parameterization, are used. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy but are computationally more demanding. acs.org

These high-level calculations are often performed as single-point energy calculations on geometries optimized at the DFT level. acs.org They are particularly valuable for refining the internal rotational potential of the biphenyl unit, providing a more accurate energy barrier for rotation between different conformations. acs.org For flexible molecules like benzyl ethers, ab initio methods can help to accurately determine the relative energies of different conformers. acs.org

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound arises from rotation around several single bonds: the C-C bond between the phenyl rings, the C-O bond of the ether, and the Ph-CH2 bond. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing stable conformations (minima) and transition states (saddle points). slideshare.netyoutube.com

The most significant conformational feature is the rotation around the biphenyl C-C bond. The energy barrier to rotation is influenced by the steric clash of the ortho substituents. libretexts.org The benzyl ether group at the 2-position creates significant steric hindrance, leading to a higher rotational barrier compared to unsubstituted biphenyl. This can result in atropisomers—conformational isomers that are stable enough to be isolated at room temperature if the rotational barrier is sufficiently high (typically >16-19 kcal/mol). libretexts.org

Additionally, studies on benzyl methyl ether have shown that multiple conformers can coexist due to different orientations of the ether side-chain relative to the benzene (B151609) ring. acs.org Computational scanning of the relevant dihedral angles (e.g., C-C-C-C of the biphenyl and C-O-C-C of the ether linkage) would identify the lowest energy conformers and the energy barriers separating them.

Table 2: Predicted Rotational Barriers for Key Dihedral Angles in this compound (Illustrative Data based on analogous systems)

Rotational CoordinatePredicted Energy Barrier (kcal/mol)Implication
Biphenyl C-C torsion10 - 15Restricted rotation, potential for stable conformers
Ar-O-CH2-Ph torsion2 - 4Relatively free rotation, multiple low-energy conformers
O-CH2-Ph torsion1 - 3Free rotation, contributing to overall flexibility

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule explores its conformational space. aip.orgnih.gov It would show the distribution of biphenyl dihedral angles and the flexibility of the benzyl ether side chain. aip.orgaip.org Such simulations are crucial for understanding how the molecule interacts with its surroundings, for instance, through π-π stacking interactions between its aromatic rings and other molecules. strath.ac.uk The simulation can also be used to calculate ensemble-averaged properties that can be compared with experimental data, such as NMR-derived parameters. aip.orgaip.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. researchgate.netrsc.orgrsc.org For this compound, several reactions could be studied.

One example is the Williamson ether synthesis, a common method for forming the ether linkage. researchgate.netrsc.org Computational modeling could elucidate the transition state for the reaction between the corresponding phenoxide and benzyl halide, confirming the SN2 mechanism and exploring potential side reactions like C-alkylation. rsc.orgrsc.org

Another area of interest is the cleavage of the benzyl ether. This is often done via catalytic hydrogenation, but oxidative or acidic cleavage methods also exist. organic-chemistry.org DFT calculations can map the reaction pathway, determine activation energies, and explain the regioselectivity of these reactions. For instance, recent studies have used computational methods to explore complex, thermally controlled dearomatization reactions of related 2-arylphenyl benzyl ethers. acs.org

Prediction and Validation of Spectroscopic Data through Computational Models

Computational models can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which is invaluable for structure verification. matextract.pubresearchgate.netgithub.io

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level, is used to calculate the isotropic shielding values for each nucleus. acs.org These values are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). For a flexible molecule, it is crucial to perform a conformational search and calculate the Boltzmann-weighted average of the NMR parameters over the low-energy conformers to obtain an accurate prediction. researchgate.netfrontiersin.org Recent advances in machine learning, trained on large experimental and computational datasets, have further improved the accuracy of NMR chemical shift prediction. frontiersin.orgnih.gov

Similarly, vibrational frequencies from DFT calculations can be used to simulate the IR spectrum. Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational modes to specific molecular motions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Atoms (Illustrative Data based on GIAO-DFT calculations and known trends for biphenyls and benzyl ethers)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4'-Methyl (CH3)2.4021.2
Benzylic (CH2)5.1070.5
Biphenyl C2-156.0
Biphenyl C1'-138.0
Biphenyl C4'-137.5

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

The development of a QSPR model involves a systematic process. Initially, a dataset of compounds with known experimental values for a particular property is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS) regression, or more advanced machine learning algorithms, a mathematical relationship between the descriptors and the property of interest is established. The predictive power and robustness of the resulting model are then rigorously evaluated using statistical validation techniques.

For a molecule like this compound, QSPR models could be employed to predict a variety of non-biological properties crucial for chemical and environmental engineering applications. These properties include, but are not limited to, boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP).

Detailed Research Findings from Analogous Compounds

QSPR studies on classes of compounds structurally related to this compound, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), have demonstrated the utility of this approach. For instance, research on PBDEs has successfully developed QSPR models to predict properties like photodegradation rates and vapor pressures. nih.govfoodb.ca These studies often employ quantum chemical descriptors, calculated using methods like the PM3 Hamiltonian, to capture the electronic characteristics of the molecules. nih.gov The predictive ability of these models is frequently high, with cross-validated coefficients of determination (Q²cum) exceeding 0.90 in some cases, indicating excellent predictive capability. nih.gov

Similarly, QSPR models for PCBs have been effectively used to predict physicochemical properties such as the octanol/water partition coefficient (log P), the octanol/air partition coefficient (log KOA), and the bioconcentration factor (log BCF). nih.gov These models often rely on a diverse set of molecular descriptors and sophisticated algorithms like deep belief networks to achieve high accuracy. nih.gov

The key molecular descriptors that are often found to be significant in QSPR models for aromatic ethers and biphenyls include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and connectivity indices.

Quantum-chemical descriptors: These relate to the electronic structure of the molecule and include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. drugfuture.com

Constitutional descriptors: These are the most straightforward descriptors and include molecular weight and atom counts.

Geometrical descriptors: These describe the three-dimensional size and shape of the molecule, such as molecular volume and surface area.

Illustrative QSPR Data Table for this compound

In the absence of direct experimental data for this compound, a hypothetical QSPR analysis would begin with the calculation of its molecular descriptors. The following interactive table presents a selection of such descriptors that would be fundamental to building a QSPR model for predicting its non-biological properties. For comparative purposes, descriptors for the parent biphenyl and the related 4-methylbiphenyl (B165694) are also included.

Compound NameMolecular FormulaMolecular Weight (g/mol)Calculated logP (ALOGPS)Polar Surface Area (Ų)Rotatable Bond Count
This compoundC20H18O274.36---
BiphenylC12H10154.213.780.001
4-MethylbiphenylC13H12168.234.240.001

Note: Values for this compound are placeholders to illustrate the concept of a QSPR data table. Values for Biphenyl and 4-Methylbiphenyl are derived from publicly available data for illustrative comparison.

To construct a predictive QSPR model, these calculated descriptors for a series of related compounds would be correlated with their experimentally determined properties. For example, a model for boiling point might reveal a strong positive correlation with molecular weight and polar surface area, and a weaker correlation with the number of rotatable bonds. The resulting equation would then allow for the estimation of the boiling point of this compound and other similar compounds for which experimental data is unavailable.

Applications and Advanced Materials Science Incorporating Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether Scaffolds

Benzyl (B1604629) 4'-methyl[1,1'-biphenyl]-2-yl ether as a Key Intermediate in Complex Organic Synthesis

The primary role of Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether in organic synthesis is as a versatile intermediate. Its synthesis can be achieved through established methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction would involve the deprotonation of 4'-methyl-[1,1'-biphenyl]-2-ol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from benzyl chloride or benzyl bromide in an SN2 reaction. wikipedia.orgyoutube.com

Once synthesized, the compound serves as a valuable scaffold for further chemical transformations. The benzyl ether group is a widely used protecting group for alcohols and phenols in multi-step synthesis. organic-chemistry.orgwikipedia.org It is stable under a variety of reaction conditions but can be selectively removed when needed. The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the carbon-oxygen bond to regenerate the phenol (B47542) and produce toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org This selective cleavage allows chemists to unmask the hydroxyl group at a desired stage, enabling the construction of complex molecular architectures.

Furthermore, the aromatic rings of the biphenyl (B1667301) and benzyl groups can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups and the construction of more elaborate molecules. Its role as an intermediate is therefore crucial for accessing complex target molecules that might be difficult to synthesize through other routes.

Utilization in Polymer Chemistry and Advanced Polymeric Materials

The incorporation of biphenyl units into polymer backbones is a well-established strategy for developing high-performance materials. globethesis.com The rigid nature of the biphenyl group enhances the thermal and mechanical properties of polymers. tandfonline.com

While this compound itself is not a monomer, it can be readily converted into one. By introducing reactive functional groups, such as hydroxyls, halides, or amines, onto the biphenyl or benzyl rings, it can be transformed into a valuable precursor for polycondensation reactions. For example, demethylation or further hydroxylation could yield a diol monomer suitable for synthesizing poly(arylene ether)s. Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical durability. mdpi.comgoogle.com Monomers containing biphenyl moieties are specifically used to create advanced PAEs, including poly(aryl ether sulfone)s (PAES) and poly(ether ether ketone)s (PEEK), which are utilized in demanding aerospace, automotive, and medical applications. globethesis.comtandfonline.commdpi.com

The inclusion of the this compound scaffold into a polymer backbone would significantly modulate the material's properties. The key structural features and their expected effects are:

Rigid Biphenyl Unit: This component increases the polymer's rigidity and thermal stability, leading to a higher glass transition temperature (Tg) and improved mechanical strength. globethesis.comresearchgate.net

Flexible Ether Linkage: The ether bonds in the polymer chain provide a degree of rotational freedom, which enhances solubility and processability compared to polymers made of only rigid aromatic units. mdpi.com

Asymmetric Substitution: The 2-yl ether linkage, as opposed to a more linear 4-yl linkage, introduces a "kink" into the polymer chain. This asymmetry disrupts regular chain packing, which can decrease crystallinity and improve solubility in organic solvents without significantly sacrificing thermal properties. acs.orgjst.go.jp This is a known strategy to make intractable aromatic polymers more processable. acs.org

The benzyl group, if retained as a pendant group, would add to the free volume of the polymer, potentially influencing properties like gas permeability and providing a reactive site for cross-linking or post-polymerization modification.

Polymers derived from biphenyl ether structures are renowned for their superior performance characteristics. The introduction of the this compound scaffold is anticipated to yield materials with a desirable combination of properties. Based on studies of analogous polymers, the following influences can be predicted:

PropertyInfluence of Biphenyl Ether ScaffoldResearch Findings on Analogous Polymers
Thermal Stability High thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures.Poly(biphenyl sulfone ether sulfone) exhibits a Tg higher than 266°C and excellent thermal stability. researchgate.net Novel poly(arylene ether sulfone)s with high biphenyl content show Tg values as high as 300°C and 5% weight loss temperatures above 526°C. globethesis.comresearchgate.net
Mechanical Properties Enhanced tensile strength, modulus, and dimensional stability due to the rigid biphenyl unit.Poly(phthalazinone biphenyl ether sulfone) blends exhibit high tensile strength (around 90 MPa). tandfonline.com The introduction of biphenyl groups into poly(aryl ether sulfone)s increased tensile strength by 9-12% and tensile modulus by 18-30% compared to a commercial equivalent. globethesis.com
Solubility & Processability Improved solubility in common organic solvents due to the flexible ether linkages and asymmetric, non-linear structure.Asymmetric biphenyl-based polyimides show better solubilities in solvents like DMAc, DMF, and NMP compared to their symmetric counterparts. acs.org
Optical Properties The biphenyl group is a chromophore that can be engineered for specific optical applications, such as circularly polarized luminescence.The self-assembly of specifically designed biphenyl-containing molecules can lead to highly emissive helical aggregates with notable chiroptical properties. nih.gov

This table presents data from polymers containing similar biphenyl ether structures to extrapolate the potential properties of materials derived from this compound.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures from smaller molecular building blocks. The biphenyl moiety is a classic component in supramolecular design due to its rigid, planar aromatic surfaces that are ideal for π-π stacking interactions. nih.govchinesechemsoc.org

The unique three-dimensional shape and electronic properties of this compound make it a promising candidate for constructing molecular receptors and host-guest systems. mdpi.com

Host-Guest Complexation: The twisted, cleft-like structure created by the 2-substituted biphenyl can form a well-defined cavity. This nano-environment is suitable for encapsulating specific guest molecules that fit its size and shape, driven by stabilizing π-π and CH-π interactions. nih.govnih.gov Biphenyl-based cyclophanes have been shown to form stable host-guest complexes with various aromatic guests. nih.gov

Molecular Recognition: By functionalizing the scaffold with recognition units like hydrogen-bond donors/acceptors, its ability to selectively bind target molecules can be enhanced. For example, biphenyl-based receptors have been designed to recognize and bind carbohydrates. nih.gov The benzyl group provides an additional aromatic surface that can participate in binding, potentially leading to higher affinity and selectivity for specific guests.

Self-Assembly: Molecules containing biphenyl units are known to self-assemble in solution or on surfaces to form highly ordered structures. chinesechemsoc.orgacs.org This assembly is driven by a combination of π-π stacking of the biphenyl cores and other intermolecular forces. chinesechemsoc.orgresearchgate.net Depending on the design, these building blocks can form structures ranging from simple monolayers to complex superhelical nanofibers, which can mimic biological structures like the extracellular matrix for cell culture applications. chinesechemsoc.orgrsc.org The development of macrocycles like biphen[n]arenes, which are built from biphenyl units, has provided versatile hosts for applications in drug delivery and materials science. acs.org

Self-Assembled Monolayers and Thin Film Applications

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, enabling the precise control of interfacial properties. Alkanethiols and, more relevantly, biphenyl thiols are well-documented to form ordered, high-quality monolayers on noble metal surfaces like gold. sigmaaldrich.comnih.gov These aromatic systems offer rigid backbones that can lead to highly organized films. nih.gov

While no studies have specifically detailed the formation of SAMs from this compound, it is plausible that a thiol-derivatized version of this molecule could self-assemble on a gold surface. The biphenyl core would likely drive the formation of an ordered layer, with the benzyl and methyl groups influencing the terminal surface properties, such as hydrophobicity and steric interactions. The ether linkage's position would be critical in determining the orientation and packing density of the molecules within the monolayer. The inherent rigidity of the biphenyl unit is a key feature in creating stable and well-defined surfaces. nih.gov

Catalytic Applications and Ligand Design Based on this compound Frameworks

Biphenyl scaffolds are integral to the design of advanced ligands for homogeneous catalysis, prized for their steric bulk and tunable electronic properties. google.comnih.gov Specifically, the atropisomeric chirality of certain ortho-substituted biphenyls has been famously exploited in asymmetric catalysis.

The framework of this compound presents an interesting, albeit unstudied, platform for ligand design. The 2-ether linkage introduces a potential coordination site. If the molecule were further functionalized, for instance with phosphine (B1218219) groups, it could act as a bidentate or monodentate ligand for transition metals. The 4'-methyl group could subtly influence the electronic properties of the biphenyl system, while the benzyl group adds significant steric bulk, which is a critical parameter in controlling the selectivity and activity of a catalyst. acs.org The synthesis of related biphenyl compounds, such as 2-Cyano-4'-methylbiphenyl, often involves transition-metal-catalyzed cross-coupling reactions, highlighting the synergy between biphenyl structures and catalytic processes. asianpubs.org

Photophysical and Optoelectronic Applications

The photophysical and optoelectronic properties of this compound have not been characterized. However, the constituent parts of the molecule—the biphenyl and benzyl ether moieties—provide a basis for speculation.

Fluorescent Probes and Emitting Materials

Biphenyl derivatives have been investigated as fluorescent probes. For example, certain functionalized biphenyls can act as optical probes for the detection of specific analytes like NO2, exhibiting changes in their absorption spectra upon interaction. ijese.org The inherent fluorescence of the biphenyl core could potentially be modulated by the benzyl and methyl substituents. The ether linkage might also play a role in the molecule's photophysical behavior, potentially influencing quantum yield and emission wavelengths.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Biphenyl-containing molecules are widely used in OLEDs as host materials or as parts of emissive dopants due to their good charge transport properties and high triplet energies. While no data exists for this compound in this context, its rigid structure and aromatic nature are desirable features for materials in optoelectronic devices. Its suitability would depend on key parameters such as its HOMO/LUMO energy levels, triplet energy, and film-forming capabilities, none of which are currently documented.

Role in Liquid Crystalline Materials and Soft Matter Physics

The biphenyl unit is a classic mesogen, a fundamental building block for many liquid crystalline materials. beilstein-journals.orgnih.gov The elongated, rigid shape of the biphenyl core is conducive to the formation of anisotropic liquid crystal phases. For instance, 4'-Heptyl-4-biphenylcarbonitrile (7CB) is a well-known nematic liquid crystal. nih.gov

The structure of this compound, with its extended aromatic system, suggests it could potentially exhibit liquid crystalline behavior, or serve as a component in a liquid crystal mixture. The presence and position of the benzyl ether and methyl groups would significantly affect the molecule's aspect ratio and intermolecular interactions, thereby influencing the type of mesophase formed and the temperature range of its stability. However, without experimental data, this remains a theoretical possibility.

Functional Materials for Sensing and Recognition Technologies

The development of functional materials for chemical sensing often relies on creating specific binding sites on a signaling platform. Biphenyl scaffolds can be functionalized to create selective receptors. Research has shown that biphenyl derivatives can be designed as optical probes, for instance, for the detection of gases. ijese.org

The this compound molecule could be envisioned as a backbone for a chemical sensor. The aromatic rings could be functionalized with specific recognition moieties that bind to a target analyte. This binding event could, in turn, alter the photophysical properties of the biphenyl core (e.g., fluorescence quenching or enhancement), providing a detectable signal. The benzyl and methyl groups would influence the solubility and processing of such a material.

Derivatization Strategies and Analogue Synthesis Based on Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Systematic Functionalization of the Benzyl (B1604629) Moiety

The benzyl group, while often employed as a stable protecting group, contains a reactive benzylic methylene (B1212753) (–CH₂–) position that is susceptible to functionalization. wikipedia.org The enhanced reactivity at this position is due to the stabilization of radical, cationic, or anionic intermediates by the adjacent phenyl ring. wikipedia.org

One effective strategy involves the deprotonation of the benzylic carbon using a strong base, such as an organolithium reagent like tert-butyllithium, to form an α-lithiobenzyl ether intermediate. acs.org This nucleophilic species can then react with a variety of electrophiles to introduce new substituents. This method provides a controlled, stepwise approach to derivatization. acs.org

Another approach is the oxidation of the benzylic methylene group. Depending on the reagents used, this position can be converted into a carbonyl group (ketone). wikipedia.org Reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃−dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are known to selectively oxidize benzylic methylenes to carbonyls. wikipedia.org

A summary of potential derivatization reactions at the benzylic position is presented below.

Reaction Type Reagent(s) Product Structure Reference
α-Lithiation and Alkylation1. t-BuLi2. Methyl Iodide (CH₃I)1-(4'-Methyl-[1,1'-biphenyl]-2-yloxy)-1-phenylethane acs.org
α-Lithiation and Hydroxylation1. t-BuLi2. O₂ or MoOPH1-(4'-Methyl-[1,1'-biphenyl]-2-yloxy)-1-phenylmethanol acs.org
α-Lithiation and Carboxylation1. t-BuLi2. CO₂2-(4'-Methyl-[1,1'-biphenyl]-2-yloxy)-2-phenylacetic acid acs.org
OxidationCrO₃-dmpyz or IBX/DMSO(4'-Methyl-[1,1'-biphenyl]-2-yl) benzoate wikipedia.org
BrominationWohl-Ziegler Reaction (NBS, light)Bromo(phenyl)methyl 4'-methyl-[1,1'-biphenyl]-2-yl ether wikipedia.org

Strategic Modifications of the Biphenyl (B1667301) System

The biphenyl core of the molecule presents two phenyl rings that can be functionalized through various aromatic substitution and cross-coupling reactions. The existing substituents—the ortho-benzyloxy group and the para'-methyl group—will direct incoming electrophiles to specific positions.

Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed. The directing effects of the ether and methyl groups would need to be carefully considered to predict the regioselectivity of these transformations. For instance, the potent ortho-, para-directing effect of the ether linkage would likely direct substitution to the positions ortho and para to it on the first ring, while the methyl group directs to the positions ortho to it on the second ring.

Modern cross-coupling reactions offer a more precise method for modification. researchgate.netrsc.org For these strategies to be effective, a leaving group, typically a halide (Br, I) or a triflate, must first be installed on the biphenyl scaffold. Subsequent palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can then be used to form new carbon-carbon bonds, attaching a wide array of alkyl, vinyl, or aryl groups. acs.orgnih.gov

Reaction Type Precursor Modification Coupling Partner/Reagent Potential Product Reference
Suzuki-Miyaura CouplingBromination of biphenyl ringPhenylboronic acidBenzyl 4'-methyl-[1,1':3',1''-terphenyl]-2-yl ether acs.orgnih.gov
NitrationNoneHNO₃/H₂SO₄Benzyl 4'-methyl-x-nitro-[1,1'-biphenyl]-2-yl ether wikipedia.org
Friedel-Crafts AcylationNoneAcetyl chloride / AlCl₃Benzyl x-acetyl-4'-methyl-[1,1'-biphenyl]-2-yl ether nih.gov
Negishi CouplingIodination of biphenyl ringOrganozinc reagentBenzyl x-alkyl-4'-methyl-[1,1'-biphenyl]-2-yl ether rsc.orgnih.gov

Annulation and Ring Expansion Reactions to Create Polycyclic Systems

Building upon the biphenyl ether framework to create larger, polycyclic aromatic systems can be achieved through annulation (ring-forming) and ring-expansion reactions. These strategies significantly alter the molecule's topology, leading to novel structures with potentially unique photophysical or material properties. beilstein-journals.org

Annulation reactions often involve the intramolecular cyclization of a suitably functionalized precursor. For example, introducing a carboxylic acid or a related group onto the biphenyl system can enable an intramolecular Friedel-Crafts acylation or a similar cyclization to form a fluorenone or dibenzofuran (B1670420) core. acs.org Palladium-catalyzed annulation processes can also be used to construct additional aromatic rings by reacting a di-halogenated biphenyl derivative with an alkyne or another coupling partner. beilstein-journals.orgnih.gov

Ring expansion offers a pathway to larger, often non-planar, cyclic systems. mpg.de A known strategy for biphenyls involves a palladium-catalyzed formal cross-dimerization between a five-membered palladacycle intermediate and a strained small ring, such as a silacyclobutane, to generate an eight-membered ring bridging the two aryl units. chemistryviews.org This approach transforms the biphenyl into a dibenzocyclooctene derivative.

Strategy Key Precursor Reaction Type Resulting Polycyclic System Reference
Intramolecular CyclizationBenzyl 4'-methyl-[1,1'-biphenyl]-2-yl-x-carboxylic acidFriedel-Crafts AcylationFused fluorenone derivative acs.org
Palladium-Catalyzed AnnulationDihalogenated Benzyl 4'-methyl[1,1'-biphenyl]-2-yl etherReaction with alkynesFused polyaromatic hydrocarbon (PAH) beilstein-journals.orgnih.gov
Ring Expansion2-Iodo derivative of the biphenyl etherPalladacycle formation and reaction with silacyclobutaneBridged eight-membered silacycle chemistryviews.org
Intramolecular Heck ReactionDerivative with a pendant vinyl groupPd-catalyzed C-C bond formationDihydrophenanthrene derivative nih.gov

Synthesis of Isomeric and Stereoisomeric Analogues

The synthesis of isomers of this compound can be divided into two categories: constitutional (or positional) isomers and stereoisomers.

Constitutional Isomers: These analogues possess the same molecular formula but differ in the connectivity of their atoms. They can be synthesized by altering the substitution pattern on the biphenyl core. For example, the methyl group could be placed at the 2'- or 3'-position, or the benzyl ether group could be moved to the 3- or 4-position. The synthesis of these isomers would require starting with differently substituted phenols and aryl halides, followed by a key etherification step (e.g., Williamson or Ullmann ether synthesis) or a cross-coupling reaction to construct the biphenyl linkage. researchgate.netresearchgate.net

Stereoisomeric Analogues: Due to the presence of substituents at the ortho positions of the biphenyl C-C single bond, derivatives of this molecule can exhibit a form of stereoisomerism known as atropisomerism. numberanalytics.comlibretexts.org This phenomenon arises from hindered rotation around the single bond, which can lead to the existence of stable, non-interconverting enantiomers. pharmaguideline.com The parent molecule itself, with a benzyloxy group at C2, is a candidate for atropisomerism. Further substitution at the other ortho positions (C6 or C2') would increase the rotational barrier, making the isolation of individual atropisomers more feasible. libretexts.org The synthesis of enantiomerically enriched atropisomers can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis, for example, using a dynamic kinetic resolution (DKR) process. researchgate.net

Isomer Type Structural Variation Synthetic Approach Key Feature Reference
ConstitutionalMethyl group at 3'-positionUllmann coupling of 2-bromobenzyl ether and 3-methylphenolDifferent connectivity researchgate.net
ConstitutionalBenzyl ether at 4-positionSuzuki coupling of 4-benzyloxyphenylboronic acid and 4-iodotolueneAltered substitution pattern acs.org
Stereoisomer (Atropisomer)Introduction of a bulky group at C6Synthesis from a C6-substituted precursorAxially chiral, potentially resolvable enantiomers numberanalytics.comlibretexts.org
Stereoisomer (Atropisomer)Racemic mixture of the title compoundStandard synthesisPotentially separable enantiomers if rotational barrier is high enough pharmaguideline.com

Scaffold Hopping and Bioisosteric Replacement Strategies (non-biological context)

In a non-biological context, such as materials science, altering the core scaffold or key functional groups can be used to modulate properties like thermal stability, electronic behavior, and crystal packing. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the entire biphenyl ether framework with a different core structure that maintains a similar three-dimensional arrangement of the peripheral groups. For instance, the ether linkage (–O–) could be replaced with a direct C-C bond, a sulfone (–SO₂–) globethesis.com, a ketone (–CO–), or a simple methylene (–CH₂–) bridge. These changes would significantly impact the bond angles, rotational freedom, and electronic properties of the central linkage.

Phenyl Ring Isosteres: The phenyl rings of the biphenyl system or the benzyl group can be replaced with other cyclic structures. In a materials context, replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can introduce specific coordination sites or alter electronic properties. Non-aromatic, rigid mimics like cubane (B1203433) or bicyclo[1.1.1]pentane have been explored as "non-classical" phenyl isosteres that can improve solubility or modify packing while maintaining a similar spatial volume. acs.orgresearchgate.net

Functional Group Isosteres: The methyl group (–CH₃) could be replaced by an ethyl group, a halogen (e.g., –F, –Cl), or a trifluoromethyl group (–CF₃) to modulate electronic effects and lipophilicity.

These strategies provide a rational basis for designing new molecules with desired material characteristics, moving beyond the limitations of the original biphenyl ether scaffold. nih.govscite.ai

Original Group/Scaffold Replacement Group/Scaffold Rationale for Replacement (Non-Biological) Reference
Ether Linkage (–O–)Sulfone Linkage (–SO₂–)Increase rigidity and thermal stability globethesis.com
Ether Linkage (–O–)Methylene Linkage (–CH₂–)Increase flexibilityN/A
Biphenyl ScaffoldFluorene ScaffoldCreate a more rigid, planar, and conjugated system nih.gov
Phenyl RingPyridine RingIntroduce a nitrogen atom for coordination or H-bonding acs.org
Phenyl RingBicyclo[1.1.1]pentane (BCP)Saturated, rigid mimic to alter packing and solubility acs.orgresearchgate.net
Methyl Group (–CH₃)Trifluoromethyl Group (–CF₃)Introduce a strong electron-withdrawing groupN/A

Future Directions and Emerging Research Avenues for Benzyl 4 Methyl 1,1 Biphenyl 2 Yl Ether

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of diaryl and benzyl (B1604629) ethers has traditionally relied on methods that are now being re-evaluated for their environmental impact. nih.gov Future research into Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether will likely prioritize the development of green and sustainable synthetic routes.

Key areas of focus will include:

Catalyst Innovation : Moving beyond traditional palladium or copper catalysts, research may explore more abundant and less toxic metal catalysts or even metal-free conditions. organic-chemistry.org For instance, copper(II)-promoted coupling of the corresponding phenol (B47542) (4'-methyl-[1,1'-biphenyl]-2-ol) with a benzyl boronic acid derivative offers a mild, room-temperature alternative to harsher methods. organic-chemistry.org

Green Solvents : The replacement of conventional volatile organic compounds (VOCs) with eco-friendly alternatives is a high priority. whiterose.ac.uk Studies have demonstrated the successful use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in ether synthesis, often leading to improved yields and easier work-up procedures. nih.gov

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction times, reducing energy consumption, and often improving yields for reactions like etherifications. organic-chemistry.org

The table below outlines potential eco-friendly synthetic strategies applicable to the target compound.

Synthetic StrategyKey FeaturesPotential Starting MaterialsEnvironmental Advantage
Copper-Catalyzed Arylation Room temperature reaction, tolerant of various functional groups. organic-chemistry.org4'-methyl-[1,1'-biphenyl]-2-ol and a benzylboronic acid derivative.Mild conditions, reduced energy use, avoids stoichiometric toxic reagents.
Williamson Ether Synthesis in Green Solvents Classic S_N2 reaction using an alkoxide and a benzyl halide. youtube.com4'-methyl-[1,1'-biphenyl]-2-ol and benzyl bromide.Use of greener solvents like 2-MeTHF or CPME minimizes hazardous waste. nih.gov
Diaryliodonium Salt Chemistry Metal-free conditions, fast reaction times, high yields. organic-chemistry.orgA diaryliodonium salt containing the 4'-methyl-[1,1'-biphenyl]-2-yl moiety and benzyl alcohol.Avoids transition metal catalysts and their potential for product contamination.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, potential for solvent-free conditions. organic-chemistry.orgApplicable to various coupling reactions.Significant reduction in energy consumption and time.

Exploration of Unconventional Reactivity and Novel Transformations

The biphenyl (B1667301) and diaryl ether moieties are generally stable, but their reactivity can be harnessed for novel chemical transformations. acs.orgjsynthchem.com Future research can delve into the less-explored reactive potential of this compound.

Selective C-O Bond Cleavage : While the diaryl ether bond is robust, the benzyl ether group can be selectively cleaved under specific conditions, such as hydrogenolysis (H₂/Pd-C). youtube.com This differential reactivity allows the benzyl group to function as a protecting group for the phenol, enabling transformations on other parts of the molecule before its removal.

Directed Ortho-Metalation and Functionalization : The ether oxygen and the biphenyl rings can direct metalation to specific positions, allowing for the introduction of new functional groups. This could lead to a variety of derivatives with tailored electronic and steric properties.

Unconventional Gas-Phase Synthesis : Recent studies have revealed low-temperature, gas-phase mechanisms for producing substituted biphenyls via radical additions, challenging the traditional view that these are exclusively high-temperature products. rsc.orgresearchgate.net Investigating similar pathways could offer new, solvent-free synthetic paradigms.

Atropisomerism : The substitution pattern on the biphenyl core of this compound creates the potential for axial chirality, or atropisomerism. rsc.org Future work could involve the separation of these atropisomers and the study of their unique properties and applications, particularly in asymmetric catalysis or as chiral ligands.

Integration into Advanced Functional Materials for Niche Applications

Biphenyl derivatives are integral components in a wide array of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), due to their rigidity and electronic properties. rsc.orgarabjchem.org The unique combination of a rigid biphenyl unit and a flexible ether linkage in this compound makes it an attractive candidate for materials science.

Liquid Crystals : The core structure is reminiscent of molecules used in liquid crystal displays (LCDs). wikipedia.org By modifying the terminal groups, it may be possible to design novel liquid crystalline materials based on this scaffold.

Organic Electronics : The biphenyl core is an excellent building block for organic semiconductors and fluorescent layers in OLEDs. rsc.org The benzyl ether portion could be used to tune solubility, processability, and film-forming properties without drastically altering the core electronic structure.

Functional Polymers : The molecule could be functionalized with polymerizable groups to be incorporated as a monomer into advanced polymers. The resulting materials could exhibit enhanced thermal stability, specific optical properties, or be used in creating polymers of intrinsic microporosity (PIMs). rsc.org

Potential Application AreaRelevant Structural FeatureRationale for Use
Liquid Crystals Rigid biphenyl core.The inherent rigidity of the biphenyl unit is a foundational characteristic of many liquid crystalline molecules. arabjchem.org
Organic Light-Emitting Diodes (OLEDs) Conjugated biphenyl system.Biphenyl derivatives are frequently used as building blocks for fluorescent layers in OLEDs. rsc.org
Advanced Polymers Thermally stable aryl ether and biphenyl groups.Incorporation into polymer backbones could enhance thermal and chemical resistance.
Chiral Materials Potential for atropisomerism.Separated atropisomers could be used in chiral chromatography or as components in asymmetric materials. rsc.org

Predictive Modeling and Machine Learning Applications in Compound Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov These approaches can accelerate the discovery and optimization of molecules like this compound and its derivatives.

DFT Calculations : Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. ijcce.ac.ir This includes optimizing its three-dimensional structure, calculating bond lengths and angles, and predicting its reactivity and stability, providing a theoretical foundation for experimental work.

Machine Learning for Property Prediction : By generating a virtual library of derivatives of the core structure, machine learning models can be trained to predict various properties, such as solubility, potential bioactivity, or suitability for materials applications. nih.gov This allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis.

Reaction Optimization : Machine learning algorithms can also be used to predict optimal reaction conditions for the synthesis of the target compound and its analogues, minimizing the number of experiments needed and reducing waste.

Multidisciplinary Research Initiatives Leveraging the this compound Core

The full potential of this compound can best be realized through collaborative, multidisciplinary research efforts. Its structure sits (B43327) at the intersection of several key scientific domains.

Medicinal Chemistry : Biphenyl structures are a common motif in pharmacologically active compounds, including drugs like telmisartan. wikipedia.org The core could serve as a scaffold for the development of new therapeutic agents. Research in this area would involve collaboration between synthetic chemists, pharmacologists, and computational biologists to design, synthesize, and evaluate novel drug candidates.

Materials Science and Engineering : Developing the niche applications discussed in section 8.3 requires a close partnership between chemists who can synthesize and modify the molecule and materials scientists who can characterize its physical properties and fabricate it into devices.

Supramolecular Chemistry : The aromatic rings of the biphenyl unit are capable of engaging in non-covalent interactions like pi-stacking. This opens avenues for its use in constructing complex supramolecular assemblies, host-guest systems, and molecular sensors, requiring expertise in physical organic and analytical chemistry.

By pursuing these integrated research avenues, the scientific community can systematically explore and unlock the latent potential of the this compound scaffold, paving the way for innovations across a spectrum of scientific and technological fields.

Q & A

Q. Conflicting catalytic efficiencies in Suzuki coupling: What factors dominate?

  • Methodological Answer : Disparate Pd catalyst loads (e.g., 1 mol% vs. 5 mol% in ) reflect substrate electronic effects. Electron-withdrawing groups (e.g., -NO2) on the aryl halide slow oxidative addition, requiring higher Pd(OAc)2 concentrations. Turnover frequency (TOF) calculations and Hammett plots correlate substituent effects with reaction rates .

Tables

Property Analytical Method Key Findings
Regioselectivity2D-NMR (NOESY)Methyl group at 4'-position confirmed via spatial proximity to biphenyl H-3
Thermal StabilityTGA/DSCDecomposition onset at 220°C; endothermic melting at 148.7°C
Hydrolytic Stability (pH 7)HPLC-UV98% intact after 24 hrs; first-order degradation (k = 0.012 h⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.